molecular formula C8H16ClNO2S B13217179 3-Tert-butylpyrrolidine-1-sulfonyl chloride

3-Tert-butylpyrrolidine-1-sulfonyl chloride

Cat. No.: B13217179
M. Wt: 225.74 g/mol
InChI Key: DWTSENVJWWRBCF-UHFFFAOYSA-N
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Description

3-Tert-butylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is a sulfonyl chloride derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Tert-butylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 3-tert-butylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

3-Tert-butylpyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Tert-butylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Tert-butylpyrrolidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

3-Tert-butylpyrrolidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrrolidine derivatives:

The unique combination of the tert-butyl group and the sulfonyl chloride group in this compound provides distinct steric and electronic properties, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

3-tert-butylpyrrolidine-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO2S/c1-8(2,3)7-4-5-10(6-7)13(9,11)12/h7H,4-6H2,1-3H3

InChI Key

DWTSENVJWWRBCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(C1)S(=O)(=O)Cl

Origin of Product

United States

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